molecular formula C24H25N5O2 B2984067 3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105227-86-8

3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2984067
CAS No.: 1105227-86-8
M. Wt: 415.497
InChI Key: BQSSONZXGQKCNA-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. Piperazine rings can interact with biological targets through hydrogen bonding and pi-stacking interactions .


Molecular Structure Analysis

The compound contains a pyrimido[5,4-b]indol-4(5H)-one moiety, which is a fused ring system that may contribute to its biological activity. The presence of the piperazine ring could enhance the solubility of the compound, which is often a desirable property in drug design .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring can act as a nucleophile in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the piperazine ring could enhance the solubility of the compound, while the fused ring system could contribute to its stability .

Scientific Research Applications

Synthesis and Polymer Development

Research has explored the synthesis of complex molecules and their application in developing novel polyamides. For instance, the synthesis of polyamides incorporating theophylline and thymine demonstrates the utility of incorporating complex molecules into polymers for enhanced properties. These polyamides, synthesized through reactions involving molecules similar to the one , show solubility in various solvents and potential for diverse applications in material science (Hattori & Kinoshita, 1979).

Antiproliferative Activities

The compound has been part of studies focusing on its derivatives' antiproliferative effects against human cancer cell lines. This research is critical for discovering new cancer treatments. A study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed potential anticancer activities, highlighting the compound's relevance in developing novel therapeutic agents (Mallesha et al., 2012).

Ligand Development for Receptor Studies

Compounds with the structural motif of the chemical have been evaluated as ligands for alpha 1 adrenoceptors, indicating their potential in receptor studies and drug development. The exploration of these compounds' receptor affinities aids in understanding receptor interactions and designing drugs targeting specific receptors (Russo et al., 1991).

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to determine its activity against various targets, and toxicity studies to assess its safety .

Properties

IUPAC Name

3-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-7-8-20(17(2)13-16)27-9-11-28(12-10-27)21(30)14-29-15-25-22-18-5-3-4-6-19(18)26-23(22)24(29)31/h3-8,13,15,26H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSSONZXGQKCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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